2-Aminopropanethioamide hydrochloride
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Overview
Description
2-Aminopropanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S and a molecular weight of 140.64 g/mol . It is a hydrochloride salt form of 2-aminopropanethioamide, which is characterized by the presence of an amino group and a thioamide group attached to a propane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Aminopropanethioamide hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopropanenitrile with hydrogen sulfide in the presence of a suitable catalyst to form 2-aminopropanethioamide. This intermediate is then treated with hydrochloric acid to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Aminopropanethioamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminopropanethioamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Aminopropanethioamide hydrochloride involves its interaction with specific molecular targets. The amino and thioamide groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .
Comparison with Similar Compounds
2-Aminopropanethioamide hydrochloride can be compared with other similar compounds, such as:
2-Aminopropanenitrile: Lacks the thioamide group, making it less reactive in certain chemical reactions.
2-Aminobutanamide hydrochloride: Has a similar structure but with a different carbon chain length, affecting its chemical properties and reactivity.
2-Aminopropanethioamide: The free base form of the compound, which is less stable compared to its hydrochloride salt form.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various applications.
Properties
IUPAC Name |
2-aminopropanethioamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQAOLNEINBLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111013-72-0 |
Source
|
Record name | 2-aminopropanethioamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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